molecular formula C12H14F3NO2 B2441949 tert-Butyl 5-amino-2-(trifluoromethyl)benzoate CAS No. 2248290-87-9

tert-Butyl 5-amino-2-(trifluoromethyl)benzoate

Cat. No. B2441949
CAS RN: 2248290-87-9
M. Wt: 261.244
InChI Key: BVIQKCWDARSWRS-UHFFFAOYSA-N
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Description

Trifluoromethyl group-containing compounds are a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis . More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) are fluorine-containing compounds .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The InChI code provides a standard way to encode this information in a textual form. For example, the InChI code for a similar compound, “tert-butyl 2-bromo-5-(trifluoromethyl)benzoate”, is 1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-6-7(12(14,15)16)4-5-9(8)13/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. For a similar compound, “tert-butyl 2-bromo-5-(trifluoromethyl)benzoate”, the storage temperature is 2-8°C .

Safety And Hazards

Safety information for a similar compound, “tert-butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate”, indicates that it is a warning hazard. It may cause skin irritation, serious eye damage, and may be harmful if swallowed .

Future Directions

Trifluoromethyl group-containing compounds have numerous pharmacological activities and are found in many FDA-approved drugs . Therefore, the research and development of new trifluoromethyl group-containing compounds, including “tert-Butyl 5-amino-2-(trifluoromethyl)benzoate”, could have significant implications for the pharmaceutical industry.

properties

IUPAC Name

tert-butyl 5-amino-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-6-7(16)4-5-9(8)12(13,14)15/h4-6H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIQKCWDARSWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-amino-2-(trifluoromethyl)benzoate

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